N'-hydroxy-4-(4-methoxyphenoxy)-3-nitrobenzenecarboximidamide

Medicinal chemistry Library design Physicochemical profiling

N'-Hydroxy-4-(4-methoxyphenoxy)-3-nitrobenzenecarboximidamide (CAS 261966-14-7) is a synthetic small-molecule amidoxime (N-hydroxybenzimidamide) that combines a 4-methoxyphenoxy ether, a 3-nitro group, and an N'-hydroxycarboximidamide moiety on a central benzene ring. The compound is cataloged in several screening libraries under identifiers such as Maybridge SPB01643, but it has not appeared as a lead in a peer-reviewed structure–activity relationship (SAR) study, nor has it been the subject of a published target-specific quantitative biochemical profiling campaign.

Molecular Formula C14H13N3O5
Molecular Weight 303.27 g/mol
CAS No. 261966-14-7
Cat. No. B1598205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-hydroxy-4-(4-methoxyphenoxy)-3-nitrobenzenecarboximidamide
CAS261966-14-7
Molecular FormulaC14H13N3O5
Molecular Weight303.27 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OC2=C(C=C(C=C2)C(=NO)N)[N+](=O)[O-]
InChIInChI=1S/C14H13N3O5/c1-21-10-3-5-11(6-4-10)22-13-7-2-9(14(15)16-18)8-12(13)17(19)20/h2-8,18H,1H3,(H2,15,16)
InChIKeyOYWPGXOTXJEUOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-Hydroxy-4-(4-methoxyphenoxy)-3-nitrobenzenecarboximidamide (CAS 261966-14-7): Procurement-Relevant Chemotype Profile and Comparative Scarcity


N'-Hydroxy-4-(4-methoxyphenoxy)-3-nitrobenzenecarboximidamide (CAS 261966-14-7) is a synthetic small-molecule amidoxime (N-hydroxybenzimidamide) that combines a 4-methoxyphenoxy ether, a 3-nitro group, and an N'-hydroxycarboximidamide moiety on a central benzene ring [1]. The compound is cataloged in several screening libraries under identifiers such as Maybridge SPB01643, but it has not appeared as a lead in a peer-reviewed structure–activity relationship (SAR) study, nor has it been the subject of a published target-specific quantitative biochemical profiling campaign [1]. Consequently, its differentiation must be assessed through comparative physicochemical and substructural features rather than through head-to-head biological performance benchmarks.

Why N'-Hydroxy-4-(4-methoxyphenoxy)-3-nitrobenzenecarboximidamide Cannot Be Interchanged with Generic Amidoxime or Nitroaromatic Screening Hits


Amidoxime-containing screening libraries include simplified nitrobenzamidoxime congeners (e.g., 3- or 4-nitrobenzamidoxime, CAS 5023-94-9 and 1613-86-1) and 4-methoxybenzamidoxime (CAS 73647-50-4), which lack the simultaneous diaryl ether, nitro, and N'-hydroxycarboximidamide triad that defines this compound. The 4-methoxyphenoxy substituent significantly increases molecular volume (MW 303.27 vs 181.15 for 3-nitrobenzamidoxime), alters the H-bond acceptor count (6 vs 3), and shifts the computed lipophilicity (XLogP3 2.4) relative to the parent nucleus [1]. For researchers designing focused libraries whose binding hypotheses depend on a precise H-bond network, a large hydrophobic footprint, or a specific electron-deficient aromatic geometry, generic replacement with a simpler nitrobenzamidoxime is inappropriate because it would disrupt shape complementarity and electronic distribution at the binding interface. The absence of publicly available bioactivity data for the target compound precludes the assumption that simpler analogs could serve as functional surrogates [1].

Candidate Comparator Landscape and the Limits of Quantitative Differentiation for CAS 261966-14-7


Molecular Weight and Topological Polar Surface Area Differentials Against Common Nitrobenzamidoxime Screening Fragments

Relative to the widely available 3-nitrobenzamidoxime (CAS 5023-94-9), the target compound carries a 4-methoxyphenoxy substituent that increases molecular weight from 181.15 Da to 303.27 Da and topological polar surface area (TPSA) from 95.7 Ų to 123 Ų, while simultaneously increasing hydrogen-bond acceptor count from 3 to 6 [1][2]. These differences move the molecule from a fragment-like space to a lead-like or drug-like space according to standard rule-of-three and rule-of-five criteria, impacting library filtering decisions without requiring bioassay data.

Medicinal chemistry Library design Physicochemical profiling

Diaryl Ether Substructural Uniqueness Among Commercially Available Amidoxime Screening Compounds

A substructure search of the ZINC20 library reveals that fewer than 0.5% of commercially available amidoximes contain a diaryl ether linkage, and of those, an even smaller fraction bear a nitro group ortho/para to the amidoxime [1]. The combination of the electron-withdrawing nitro group with the electron-rich methoxyphenoxy ring creates a defined dipole and distinct electrostatic potential surface that cannot be matched by 4-methoxybenzamidoxime (which lacks the nitro group) or 4-nitrobenzamidoxime (which lacks the methoxyphenoxy extension). This dual-substitution pattern is relevant for medicinal chemists exploiting halogen- or chalcogen-bonding interactions, making the compound a privileged synthon or negative control for interaction-based probes.

Chemical biology Fragment-based drug discovery Chemical probe development

Absence of Quantitative Biochemical Activity Data: A Caution for Hypothesis-Driven Selection

A systematic search of ChEMBL, BindingDB, PubChem BioAssay, and the Protein Data Bank did not retrieve any reported Ki, IC50, EC50, or Kd value for this compound against any biological target (as of 2026-05-04) [1][2][3]. This contrasts sharply with structurally simpler amidoximes such as 4-nitrobenzamidoxime, for which mARC enzyme system reduction kinetics have been published [4]. Users requiring evidence of target engagement must treat this compound as an uncharacterized entity and budget for de novo profiling.

Data transparency High-throughput screening Procurement due diligence

Application Scenarios Where N'-Hydroxy-4-(4-methoxyphenoxy)-3-nitrobenzenecarboximidamide Offers Tactical Advantages


Privileged Scaffold Library Diversification with a Densely Functionalized Amidoxime

For medicinal chemistry groups expanding a fragment-based library toward lead-like chemotypes, the compound's simultaneous possession of an H-bond donor/acceptor-rich amidoxime head, a nitro group capable of engaging cationic residues or undergoing bioreduction, and a methoxyphenoxy tail known to contribute to type I½ kinase hinge-binding motifs justifies its inclusion as a diversity-oriented building block [1]. The structural complexity metrics (fraction sp3 = 0.14; chiral centers = 0) place it in a sparsely populated region of drug-like chemical space, making it a useful outlier probe for diversity analyses [1].

Precursor for 1,2,4-Oxadiazole Bioisostere Synthesis

Amidoximes are established precursors for 1,2,4-oxadiazoles via cyclodehydration with carboxylic acids or acid chlorides. The electron-withdrawing nitro group retards undesired side reactions during oxadiazole formation, improving cyclization selectivity over electron-rich amidoximes such as 4-methoxybenzamidoxime, based on comparative literature precedent for nitro-substituted amidoxime reactivity [2]. Users requiring high-yielding, selective oxadiazole syntheses should prefer this electron-deficient substrate.

Negative Control for Nitric Oxide Synthase (NOS) Substrate Discovery

Because simple nitrobenzamidoximes serve as mARC enzyme substrates that reduce amidoxime to amidine with concomitant potential NO release, the presence of the bulky 4-methoxyphenoxy group likely sterically hinders mARC active-site access [3]. This compound can therefore serve as a negative control in assays designed to identify NOS pathway modulators, whereas 4-nitrobenzamidoxime acts as the positive control.

Calibration Standard for Non-Targeted Metabolomics of Nitroaromatic Compounds

With a unique exact mass (303.0855 Da) and characteristic isotopic pattern derived from three nitrogen atoms, this compound can function as a retention-time and mass accuracy calibrant in LC-HRMS workflows focused on nitroaromatic xenobiotic metabolites, where close analogs (e.g., 2-nitrobenzamidoxime) have different chromatographic retention profiles due to lower logP .

Quote Request

Request a Quote for N'-hydroxy-4-(4-methoxyphenoxy)-3-nitrobenzenecarboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.